
2-Acetyl-3,5-dimethylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-3,5-dimethylcyclohexan-1-one is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a cyclohexanone derivative, characterized by the presence of acetyl and methyl groups on the cyclohexane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,5-dimethylcyclohexan-1-one typically involves the acetylation of 3,5-dimethylcyclohexanone. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The process involves the following steps:
Starting Material: 3,5-dimethylcyclohexanone.
Acetylation: Reacting 3,5-dimethylcyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Purification: The product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
化学反应分析
Types of Reactions
2-Acetyl-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanone derivatives.
科学研究应用
2-Acetyl-3,5-dimethylcyclohexan-1-one is utilized in various scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 2-Acetyl-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The acetyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Acetylcyclohexanone: Lacks the methyl groups present in 2-Acetyl-3,5-dimethylcyclohexan-1-one.
3,5-Dimethylcyclohexanone: Lacks the acetyl group.
2,6-Dimethylcyclohexanone: Similar structure but with different positions of the methyl groups.
Uniqueness
This compound is unique due to the specific positioning of the acetyl and methyl groups on the cyclohexane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC 名称 |
2-acetyl-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h6-7,10H,4-5H2,1-3H3 |
InChI 键 |
XNBRWWXEYUXIKE-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(C(=O)C1)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13329339.png)
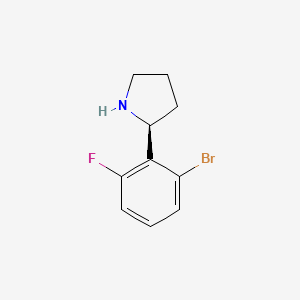
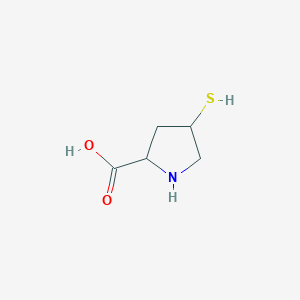
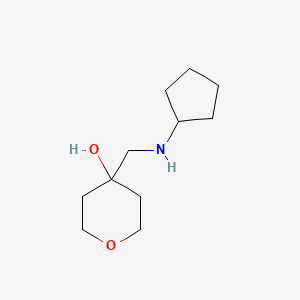
![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13329363.png)
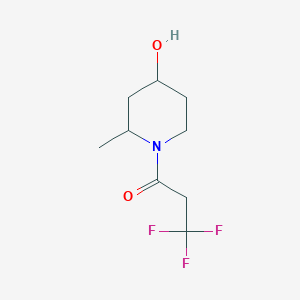

![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol](/img/structure/B13329382.png)
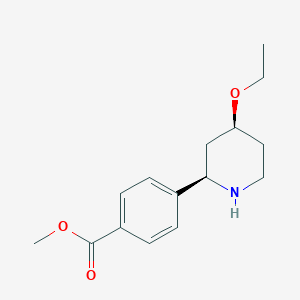
![1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13329394.png)
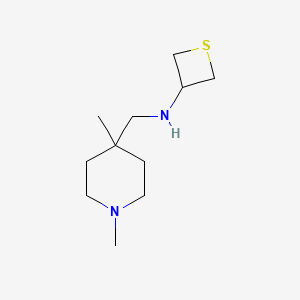
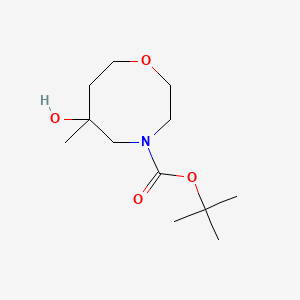
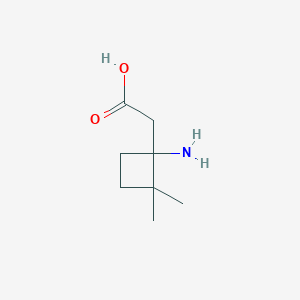
![tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13329428.png)
